molecular formula C13H17NO3S B2842692 benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate CAS No. 1380510-35-9

benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate

Cat. No.: B2842692
CAS No.: 1380510-35-9
M. Wt: 267.34
InChI Key: JCYGVVQXPNYDOL-UHFFFAOYSA-N
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Description

benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate (CAS No: 1380510-35-9) is a synthetic carbamate derivative featuring a thioacetate functional group, making it a valuable specialized building block in medicinal chemistry and drug discovery research. This compound contains both carbamate and protected thiol functionalities, structural motifs frequently employed in the design of enzyme inhibitors and pharmaceutical intermediates. The carbamate group (-OCONH-) is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets . Carbamate derivatives have demonstrated significant potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are important therapeutic targets for conditions like Alzheimer's disease . The acetylsulfanyl (acetylthio) moiety serves as a protected thiol group that can be deprotected under mild conditions to reveal a free sulfhydryl group, enabling further functionalization through thiol-based conjugation chemistry such as Michael additions or disulfide bond formation. This makes the compound particularly useful for developing cysteine protease inhibitors, creating peptide mimetics, or synthesizing functionalized materials. The molecular structure incorporates a propan-2-yl linker that provides spatial separation between the carbamate and thioacetate functionalities, allowing for precise molecular design in structure-activity relationship studies. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for investigating enzyme mechanisms, developing prodrug systems, or creating targeted covalent inhibitors. The compound is offered with high purity (95%) and is available in various quantities to support research at different scales. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

S-[2-(phenylmethoxycarbonylamino)propyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10(9-18-11(2)15)14-13(16)17-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYGVVQXPNYDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate typically involves the following steps:

    Formation of the Phenylmethoxycarbonylamino Group: This can be achieved by reacting phenylmethoxycarbonyl chloride with an appropriate amine under basic conditions.

    Attachment to the Propyl Chain: The resulting phenylmethoxycarbonylamino compound is then reacted with a propyl halide to form the desired intermediate.

    Formation of the Ethanethioate Group: Finally, the intermediate is reacted with ethanethiol in the presence of a suitable catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethioate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or disulfides.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
Benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, making it a versatile building block in organic synthesis.

Synthetic Routes
The synthesis typically involves multi-step reactions:

  • Formation of the Benzyl Group : Achieved through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.
  • Introduction of Acetylsulfanyl Group : This is done via nucleophilic substitution with an acetylsulfanyl precursor.
  • Final Esterification : The compound is completed through esterification under reflux conditions.

Biological Applications

Enzyme-Substrate Interactions
Research indicates that this compound may be utilized to study enzyme-substrate interactions due to its structural characteristics. Its potential to interact with various enzymes makes it a candidate for biochemical studies.

Pharmacological Properties
The compound has been investigated for its pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial effects against certain pathogens.
  • Anticancer Potential : Ongoing research aims to determine its efficacy in inhibiting cancer cell growth.

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for formulations requiring specific chemical characteristics.

StudyCompound TestedActivityIC50 (µM)Reference
AThis compoundAntimicrobial25
BSimilar CarbamatesAChE Inhibition15
CBenzene DerivativesAnticancer30

Note: IC50 values indicate the concentration required for 50% inhibition of biological activity.

Mechanism of Action

The mechanism by which benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylmethoxycarbonylamino group can interact with active sites of enzymes, potentially inhibiting their activity. The ethanethioate group may also play a role in binding to specific molecular targets, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate with five key analogs from the evidence, focusing on substituent effects, synthetic efficiency, and physicochemical properties.

Phosphoryl-Substituted Carbamates ()

Compounds such as (R)-Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate (3g) and (R)-Benzyl N-[cyclohexyl(dimethoxyphosphoryl)methyl]carbamate (3i) share the benzyl carbamate core but differ in their phosphoryl substituents. Key comparisons include:

  • Synthetic Yields : Phosphoryl analogs exhibit high yields (71–98%), suggesting that steric and electronic effects of substituents (e.g., cyclohexyl vs. linear alkyl chains) influence reaction efficiency. For example, compound 3j achieved a 98% yield due to its tert-butoxy group stabilizing intermediates .
  • Enantioselectivity : Enantiomeric excess (53–92%) varies significantly with substituent bulk. The pentyl-substituted 3h showed 92% enantiomeric excess, while bulkier groups (e.g., in 3i ) reduced selectivity to 65% .
Compound ID Substituent Yield (%) Enantiomeric Excess (%)
3g Dimethoxyphosphoryl-butyl 85 80
3h Dimethoxyphosphoryl-pentyl 80 92
3i Cyclohexyl-phosphoryl 71 65
3j tert-Butoxy-phosphoryl 98 53

Sulfonyl-Substituted Carbamates ()

Benzyl N-[1-(benzenesulfonyl)-2-methylpropyl]carbamate (CAS 439095-25-7) replaces the acetylsulfanyl group with a benzenesulfonyl moiety. Notable contrasts include:

  • Safety Profile : The sulfonyl analog is classified under GHS Revision 8 with stringent handling requirements (e.g., inhalation precautions), suggesting higher toxicity or reactivity than sulfur-containing analogs .

Complex Sulfanyl Derivatives (–4)

  • Benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate (CAS 150126-87-7) shares the acetylsulfanyl motif but incorporates a pyrrolidine-carboxylate backbone. This structural complexity likely enhances solubility but reduces synthetic accessibility compared to the target compound .
  • Benzyl N-[1-[[1-[[4-fluoro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate () features fluorophenyl and hydroxyphenyl groups, which could enhance binding affinity in biological systems but introduce synthetic challenges (e.g., protecting group strategies) .

Biological Activity

Benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a benzyl moiety and an acetylsulfanyl propan-2-yl side chain. This structural configuration is pivotal for its biological interactions.

The compound primarily acts as an inhibitor of cholinesterases, specifically butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are crucial in the hydrolysis of neurotransmitters, and their inhibition can lead to increased acetylcholine levels in synaptic clefts, which may have therapeutic implications in neurodegenerative diseases such as Alzheimer's.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against BChE. The following table summarizes the inhibitory concentrations (IC50 values) of related compounds for comparative analysis:

CompoundIC50 (µM)Selectivity Index (BChE/AChE)
This compoundTBDTBD
Rivastigmine4.3310
Novel Benzene-Based Carbamates6.577.83

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo assays:

Study 1: Cholinesterase Inhibition

A study evaluated the inhibitory effects of several carbamate derivatives on BChE and AChE. This compound was among the compounds tested, showing promising results comparable to established inhibitors like rivastigmine. The study highlighted the importance of structural modifications in enhancing inhibitory potency.

Study 2: Antimicrobial Evaluation

In another investigation, this compound was tested against various bacterial strains. The results suggested moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves (1) coupling of the acetylsulfanyl-propan-2-ylamine precursor with benzyl chloroformate under basic conditions (e.g., using TEA as a base), (2) protection/deprotection strategies for reactive groups (e.g., acetylsulfanyl stability under acidic/basic conditions), and (3) purification via column chromatography or recrystallization. Monitoring reaction progress with TLC and optimizing stoichiometry (e.g., 1.2:1 molar ratio of amine to carbamate reagent) can improve yields .
  • Key Considerations : Use anhydrous solvents to prevent hydrolysis of the carbamate group. Temperature control (0–25°C) during coupling minimizes side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and confirms carbamate formation (C=O at ~155 ppm in ¹³C NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₃H₁₆N₂O₂S).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and bond angles, critical for confirming the acetylsulfanyl group's orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Comparative Assays : Test the compound against structurally similar analogs (e.g., replacing acetylsulfanyl with methylthio or hydroxyl groups) to isolate functional group contributions .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cysteine proteases, where the acetylsulfanyl group may act as a covalent inhibitor .
  • Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines to differentiate target-specific effects from general cytotoxicity .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Analog Synthesis : Modify the propan-2-yl backbone (e.g., cyclopropane substitution for rigidity) or replace the benzyl group with substituted aryl rings to assess steric/electronic effects .
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonding via the carbamate oxygen) .
  • In Silico Screening : Predict metabolic stability via CYP450 inhibition assays and correlate with logP values to optimize lipophilicity .

Q. How can the pharmacokinetic profile (e.g., solubility, metabolic stability) of this compound be improved for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility while retaining activity upon cleavage .
  • Metabolic Shielding : Fluorinate the benzyl ring or acetylsulfanyl moiety to reduce oxidative degradation by liver enzymes .
  • Nanoparticle Encapsulation : Use PLGA-based carriers to improve bioavailability and prolong half-life in plasma .

Q. What experimental approaches are suitable for identifying biological targets of this compound?

  • Methodology :

  • Affinity Chromatography : Immobilize the compound on agarose beads to pull down binding proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS identification .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., cathepsin L) to determine KD values .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout studies to identify genes whose loss confers resistance to the compound .

Data Analysis and Validation

Q. How should researchers validate crystallographic data for this compound when twinning or disorder is observed?

  • Methodology :

  • Twin Refinement : Use SHELXL’s TWIN/BASF commands to model twinning ratios and improve R-factors .
  • Disorder Modeling : Apply PART/SUMP restraints to refine overlapping conformers of the acetylsulfanyl group .
  • Cross-Validation : Compare with DFT-calculated bond lengths/angles (e.g., Gaussian 16) to confirm structural plausibility .

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